molecular formula C8H7ClFN3S B2558453 [(E)-[(2-chloro-6-fluorophenyl)methylidene]amino]thiourea CAS No. 73962-28-4

[(E)-[(2-chloro-6-fluorophenyl)methylidene]amino]thiourea

Cat. No.: B2558453
CAS No.: 73962-28-4
M. Wt: 231.68 g/mol
InChI Key: BPQDBWYSKJBEOP-QCDXTXTGSA-N
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Description

[(E)-[(2-chloro-6-fluorophenyl)methylidene]amino]thiourea is an organic compound that belongs to the class of thiourea derivatives.

Mechanism of Action

    Thiosemicarbazones

    Thiosemicarbazones are a class of compounds that have been studied for their potential antiviral, antibacterial, antifungal, and anticancer activities . They are known to chelate metal ions, which can interfere with the function of metal-dependent enzymes in biological systems .

    Benzaldehyde derivatives

    The benzaldehyde group in the compound suggests that it might be involved in interactions with aromatic amino acids in proteins, potentially influencing protein structure and function .

    Halogenated compounds

    The presence of chloro and fluoro groups might influence the compound’s reactivity, lipophilicity, and ability to penetrate biological membranes .

Preparation Methods

The synthesis of [(E)-[(2-chloro-6-fluorophenyl)methylidene]amino]thiourea typically involves the reaction of 2-chloro-6-fluorobenzaldehyde with thiourea in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified by recrystallization .

Chemical Reactions Analysis

[(E)-[(2-chloro-6-fluorophenyl)methylidene]amino]thiourea undergoes various chemical reactions, including:

Scientific Research Applications

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound exhibits antimicrobial and anticancer properties, making it a candidate for drug development.

    Medicine: Its biological activities are being explored for the treatment of various diseases, including bacterial infections and cancer.

    Industry: It is used in the production of dyes, pesticides, and other industrial chemicals.

Comparison with Similar Compounds

[(E)-[(2-chloro-6-fluorophenyl)methylidene]amino]thiourea can be compared with other thiourea derivatives such as:

These comparisons highlight the uniqueness of this compound in terms of its specific chemical and biological properties.

Properties

CAS No.

73962-28-4

Molecular Formula

C8H7ClFN3S

Molecular Weight

231.68 g/mol

IUPAC Name

[(Z)-(2-chloro-6-fluorophenyl)methylideneamino]thiourea

InChI

InChI=1S/C8H7ClFN3S/c9-6-2-1-3-7(10)5(6)4-12-13-8(11)14/h1-4H,(H3,11,13,14)/b12-4-

InChI Key

BPQDBWYSKJBEOP-QCDXTXTGSA-N

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)/C=N\NC(=S)N)F

SMILES

C1=CC(=C(C(=C1)Cl)C=NNC(=S)N)F

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C=NNC(=S)N)F

solubility

not available

Origin of Product

United States

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